N-benzyl-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-benzyl-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-17-9-11-19(12-10-17)22-14-21(24-28-22)23(26)25(16-20-8-5-13-27-20)15-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3 |
InChI Key |
FKPCBHSSWBOLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxazole Ring: The oxazole ring is often formed via the cyclization of α-haloketones with amides.
Coupling Reactions: The benzyl group and the furan ring are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Furanones
Reduction: Oxazolidines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
- N-BENZYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that contain thiophene or pyridine rings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
